molecular formula C10H11BrO3 B3057191 Methyl 5-bromo-2-ethoxybenzoate CAS No. 773873-65-7

Methyl 5-bromo-2-ethoxybenzoate

Cat. No.: B3057191
CAS No.: 773873-65-7
M. Wt: 259.10
InChI Key: KBGPOLKFTBVLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-ethoxybenzoate is a brominated aromatic ester with the molecular formula C10H11BrO3 . This compound is characterized by a benzoate core structure substituted with a bromo group at the meta position and an ethoxy group at the ortho position relative to the ester functionality. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The bromine atom is a well-known site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to form new carbon-carbon bonds and create more complex molecular architectures. Simultaneously, the ethoxy and ester groups can be further modified or hydrolyzed, providing additional handles for chemical transformation. As a result, this compound is primarily used as a key synthetic intermediate in the development of potential pharmaceutical candidates and other specialty chemicals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGPOLKFTBVLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660684
Record name Methyl 5-bromo-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-65-7
Record name Methyl 5-bromo-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 2 Ethoxybenzoate

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the aromatic ring of Methyl 5-bromo-2-ethoxybenzoate is a key site for functionalization. Its replacement can proceed through several mechanistic pathways, primarily categorized as direct nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Direct Substitution Mechanisms (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a strong nucleophile. Unlike SN1 and SN2 reactions common for aliphatic compounds, SNAr reactions typically require the presence of electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.orgyoutube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful and versatile alternative for the functionalization of aryl halides like this compound. These reactions proceed under milder conditions and tolerate a broader range of functional groups compared to traditional methods.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgmdpi.com It is a widely used method for the formation of carbon-carbon bonds. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgchemrxiv.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species. libretexts.orgchemrxiv.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically requiring a base. libretexts.orgchemrxiv.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orgchemrxiv.org

The choice of ligand, base, and solvent is critical for the efficiency of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. mdpi.com

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound

StepDescription
Oxidative Addition Pd(0) inserts into the C-Br bond of this compound.
Transmetalation An organoboron reagent transfers its organic group to the Pd(II) complex.
Reductive Elimination The coupled product is formed, and the Pd(0) catalyst is regenerated.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The development of specialized phosphine ligands has been crucial for the advancement of Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. wikipedia.org

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. wikipedia.org

Reductive Elimination: The coupled product, an arylalkyne, is formed, and the palladium(0) catalyst is regenerated. wikipedia.org

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide intermediate. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Hydrolysis and Transesterification Mechanisms of the Methyl Ester Group

The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) leaving group to form a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. The kinetics of this reaction can be complex, sometimes involving the formation of tetrahedral intermediates. researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated to yield the carboxylic acid and regenerate the acid catalyst.

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.

The steric hindrance from the ortho-ethoxy group and the electronic effects of both the ethoxy group and the para-bromo substituent can influence the rates of these reactions.

Electrophilic Aromatic Substitution Mechanisms on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. rsc.orgrsc.org The rate-determining step is typically the formation of the carbocation, as it involves the temporary disruption of the aromatic system. rsc.org

In the case of this compound, the regioselectivity of an incoming electrophile is directed by the existing substituents. The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the methyl carboxylate group (-COOCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. The bromine atom (-Br) is a deactivating group but is also an ortho, para-director.

The directing effects of these substituents are summarized in the table below:

SubstituentElectronic EffectDirecting Influence
-OCH₂CH₃ (Ethoxy)Activating (Resonance)ortho, para
-COOCH₃ (Methyl Ester)Deactivating (Resonance/Inductive)meta
-Br (Bromo)Deactivating (Inductive), o,p-directing (Resonance)ortho, para

Radical Reaction Pathways

Aryl halides can participate in radical reactions, often initiated by heat, light, or a radical initiator. ma.eduyoutube.com The carbon-bromine bond in this compound can undergo homolytic cleavage to form an aryl radical. This process typically requires significant energy input or the presence of a catalyst.

A common type of radical reaction involving aryl bromides is their reduction to the corresponding arene, often using a radical chain mechanism with a reagent like tributyltin hydride (n-Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). uchicago.edu The initiation step would involve the formation of a tributyltin radical, which then abstracts the bromine atom from this compound to generate an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the product, methyl 2-ethoxybenzoate, and regenerate the tributyltin radical to continue the chain reaction.

The propensity for radical formation can be related to the bond dissociation energy (BDE) of the C-Br bond. While the exact BDE for this specific molecule is not documented, typical BDEs for C-Br bonds in bromobenzenes are in the range of 70-80 kcal/mol.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, determining the structures of transition states, and calculating activation energies. nih.govsmu.edu For a molecule like this compound, computational studies could provide significant insights into its reactivity.

In the context of electrophilic aromatic substitution, computational models can be used to:

Calculate the electron density at different positions on the aromatic ring to predict the most likely sites for electrophilic attack.

Model the reaction pathways for the addition of various electrophiles to the different available positions on the ring.

Determine the energies of the transition states for each pathway, allowing for a prediction of the major product(s). nih.gov

For radical reactions, computational methods can be employed to:

Calculate the C-Br bond dissociation energy to assess the feasibility of radical formation.

Model the reaction coordinates for radical abstraction of the bromine atom and subsequent reactions of the resulting aryl radical.

A computational analysis would typically involve optimizing the geometries of the reactants, intermediates, transition states, and products. smu.edu The relative energies of these species would delineate the potential energy surface of the reaction, providing a quantitative basis for understanding the reaction mechanism and predicting its outcome. While specific computational studies on this compound are not found in the surveyed literature, the established methodologies are broadly applicable and would be invaluable for a detailed mechanistic understanding. nih.govsmu.edu

Derivatization and Functionalization Strategies

Modification of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile functional group, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This reactivity is fundamental to building more complex molecular architectures upon the benzoate (B1203000) scaffold.

Introduction of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the aryl bromide of Methyl 5-bromo-2-ethoxybenzoate is an excellent substrate for such transformations. Key examples include the Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a robust method for creating a new aryl-aryl or aryl-vinyl bond at the C5 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This method offers an effective route to introduce vinyl groups onto the aromatic ring with high stereoselectivity. researchgate.netrsc.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. mdpi.comnih.gov This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, in the presence of a base. mdpi.comrsc.org This reaction is instrumental in the synthesis of arylalkynes. mdpi.com

Table 1: C-C Bond Forming Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki CouplingAr'-B(OH)₂ or Ar'-B(OR)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Aryl-Aryl'
Heck ReactionAlkene (e.g., Styrene (B11656), Acrylate)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-Vinyl
Sonogashira CouplingTerminal AlkynePd(0) catalyst and Cu(I) co-catalyst (e.g., CuI)Aryl-Alkynyl

Introduction of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

Beyond C-C bonds, the bromine atom can be replaced with heteroatoms through copper-catalyzed reactions, such as the Ullmann condensation. These methods are crucial for synthesizing aryl amines, ethers, and thioethers.

Goldberg Reaction (C-N Coupling): This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine or amide in the presence of a copper catalyst and a base. It is a valuable alternative to the more common Buchwald-Hartwig amination.

Ullmann Ether Synthesis (C-O Coupling): For the formation of a carbon-oxygen bond, the Ullmann ether synthesis is used. This involves reacting this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst to produce the corresponding diaryl or alkyl aryl ether.

C-S Coupling: Similarly, new carbon-sulfur bonds can be formed by reacting the aryl bromide with thiols using a copper catalyst, leading to the synthesis of aryl thioethers.

Table 2: C-Heteroatom Bond Forming Cross-Coupling Reactions
ReactionNucleophileCatalyst SystemProduct Type
Goldberg ReactionAmine (R-NH₂)Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃)Aryl Amine
Ullmann Ether SynthesisAlcohol/Phenol (R-OH)Copper catalyst, BaseAryl Ether
C-S CouplingThiol (R-SH)Copper catalystAryl Thioether

Transformations Involving the Ester Group

The methyl ester group at the C1 position offers another site for functionalization, primarily through nucleophilic acyl substitution or reduction. These transformations allow for the modification of the carboxyl group into other important functionalities like alcohols, carboxylic acids, and amides.

Reduction to Alcohols

The methyl ester can be readily reduced to a primary alcohol, yielding (5-bromo-2-ethoxyphenyl)methanol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that while LiAlH₄ can reduce aryl halides, these functional groups are generally more resistant to reduction than esters, allowing for chemoselective reduction of the ester group under controlled conditions.

Hydrolysis to Carboxylic Acids

Saponification of the methyl ester provides a straightforward route to the corresponding carboxylic acid, 5-bromo-2-ethoxybenzoic acid. This transformation is typically achieved under basic conditions followed by an acidic workup.

Base-Mediated Hydrolysis: The most common method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This initially forms the carboxylate salt, which is then protonated by adding a strong acid (e.g., HCl) to yield the final carboxylic acid.

Amidation Reactions

The direct conversion of the ester to an amide, known as aminolysis, is a fundamental transformation for creating amide bonds, which are prevalent in pharmaceuticals and biologically active molecules. This reaction involves the treatment of this compound with a primary or secondary amine.

Direct Aminolysis: The reaction of an ester with an amine to form an amide and an alcohol (in this case, methanol) can be challenging for unactivated esters like methyl benzoates and may require specific conditions to proceed efficiently. Heating the reactants together, sometimes in the presence of a base or a catalyst, can promote the reaction. Recent developments have shown that various catalytic systems, including those based on niobium oxide or nickel, can facilitate the direct amidation of esters. mdpi.com Mechanochemical methods, such as ball milling with a sub-stoichiometric amount of a base like potassium tert-butoxide, have also emerged as a solvent-free approach for this transformation. nih.gov

Functionalization of the Ethoxy Moiety

The ethoxy group attached to the C-2 position of the benzene ring, while generally stable, offers opportunities for structural modification through cleavage and subsequent derivatization.

Cleavage and Re-etherification Strategies

The primary method for functionalizing the ethoxy moiety involves its cleavage to reveal a phenolic hydroxyl group. This transformation converts this compound into Methyl 5-bromo-2-hydroxybenzoate (B13816698). nih.govresearchgate.netresearchgate.net This intermediate is pivotal for introducing new ether linkages.

Cleavage: The cleavage of the aryl-ether bond is typically accomplished using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, readily cleaving the ether at room temperature or below. Other reagents like hydrogen iodide (HI) or hydrogen bromide (HBr) can also be used, often at elevated temperatures.

Re-etherification: Once the phenolic hydroxyl group is unmasked, re-etherification can be achieved through the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide salt. This nucleophilic phenoxide is then reacted with a primary alkyl halide or sulfonate to form a new ether. This two-step sequence allows for the introduction of a wide variety of new alkoxy groups in place of the original ethoxy group.

Table 1: Reagents for Ethoxy Group Cleavage and Re-etherification

Step Reaction Typical Reagents Notes
Cleavage Ether to Phenol BBr₃, HI, HBr BBr₃ is often preferred for its high efficiency under mild conditions.

Introduction of Terminal Functional Groups

A key synthetic strategy involves introducing functional groups at the terminus of the alkoxy chain. This is not achieved by direct modification of the existing ethoxy group but rather through the cleavage and re-etherification sequence described above.

By using a functionalized alkylating agent in the Williamson ether synthesis step, a variety of terminally functionalized derivatives can be prepared. For instance, reacting the intermediate Methyl 5-bromo-2-hydroxybenzoate with 2-chloroethanol (B45725) or ethylene (B1197577) oxide introduces a terminal hydroxyl group. This new hydroxyl group can then serve as a handle for further transformations, such as esterification, oxidation, or conversion to a leaving group for nucleophilic substitution, significantly expanding the synthetic utility of the original scaffold.

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound has three available positions for substitution: C-3, C-4, and C-6. The regiochemical outcome of reactions on the ring is dictated by the directing effects of the existing substituents: the C-2 ethoxy group, the C-5 bromo group, and the C-1 methyl ester.

Ethoxy Group (C-2): Strongly activating and ortho-, para-directing.

Bromo Group (C-5): Deactivating but ortho-, para-directing.

Methyl Ester (C-1): Deactivating and meta-directing.

For electrophilic aromatic substitution reactions, the powerful activating and directing effect of the C-2 ethoxy group is dominant, directing incoming electrophiles primarily to its ortho (C-3) and para (C-6) positions.

Furthermore, the bromine atom at the C-5 position serves as a valuable handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) can be employed to introduce a wide array of substituents specifically at the C-5 position. nih.gov This approach is a cornerstone for building molecular complexity from the parent compound.

Table 2: Examples of Regioselective Functionalization Reactions

Position Reaction Type Example Reaction Typical Reagents
C-3 / C-6 Electrophilic Aromatic Substitution Nitration HNO₃, H₂SO₄
C-3 / C-6 Electrophilic Aromatic Substitution Halogenation Br₂, FeBr₃
C-5 Cross-Coupling Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base
C-5 Cross-Coupling Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base
C-5 Cross-Coupling Buchwald-Hartwig Amination Amine, Pd catalyst, Base

Protecting Group Strategies for Selective Derivatization

In multi-step syntheses involving this compound, protecting groups can be essential to prevent unwanted side reactions. libretexts.org The primary functional groups to consider for protection are the methyl ester and the phenol that results from ethoxy group cleavage.

The methyl ester is susceptible to hydrolysis under either acidic or basic conditions. If a planned reaction requires such conditions and the ester must be preserved, it can be converted to a more robust group or the synthesis can be re-routed. However, often the ester is stable enough for many transformations.

More commonly, protecting group strategies are employed after the cleavage of the ethoxy group to the corresponding phenol (Methyl 5-bromo-2-hydroxybenzoate). The resulting hydroxyl group is acidic and nucleophilic and may interfere with subsequent reactions. Therefore, it is often protected. libretexts.org

Common protecting groups for phenols include:

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are introduced using TBDMS-Cl and a base like imidazole. They are stable to a wide range of conditions but are easily removed with fluoride (B91410) ion sources (e.g., TBAF). libretexts.org

Benzyl (B1604629) Ethers (Bn): Formed using benzyl bromide (BnBr) with a base. Benzyl ethers are very robust but can be removed under reductive conditions, typically through catalytic hydrogenolysis (H₂/Pd-C). libretexts.orgnih.gov

The choice of protecting group is critical and depends on the planned synthetic route, ensuring that the protecting group is stable during subsequent reactions and can be removed selectively without affecting other parts of the molecule. nih.gov

Applications As a Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediates and Lead Compound Synthesis

The scaffold of substituted benzoic acids is a common motif in many pharmaceutical agents. The specific substitution pattern of Methyl 5-bromo-2-ethoxybenzoate makes it, and its derivatives, particularly useful in medicinal chemistry.

This compound serves as a key starting material for the synthesis of more complex molecules with potential biological activity. A closely related derivative, Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate, is explicitly used as a building block for creating pharmaceutical intermediates. The reactivity of its functional groups allows it to be used in the development of compounds for studies involving enzyme inhibition and receptor binding.

Furthermore, related bromo-benzoate structures are integral to the synthesis of significant therapeutic agents. For instance, 5-bromo-2-methylbenzoic acid is a known intermediate in the production of antidiabetic drugs. This underscores the importance of the bromo-substituted benzoic acid core in constructing scaffolds for medicinal applications.

In the pathways of drug discovery, versatile intermediates are crucial for generating libraries of compounds for screening. A related compound, Methyl 5-bromo-2-nitrobenzoate, is used as an intermediate in the synthesis of impurities for drugs like Benzydamine, which is an anti-inflammatory agent that has also shown potential in cancer therapy. sn-tin.com The ability to undergo various chemical transformations, including nucleophilic substitutions and condensation reactions, makes compounds like Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate valuable in the synthesis of diverse molecular structures for drug development.

The following table summarizes the role of related benzoate (B1203000) compounds in pharmaceutical synthesis, illustrating the utility of this chemical class.

CompoundApplicationReference
Methyl 5-(2-bromoacetyl)-2-ethoxybenzoateIntermediate for pharmaceutical candidates
5-Bromo-2-methylbenzoic acidIntermediate for antidiabetic drugs
Methyl 5-bromo-2-nitrobenzoateIntermediate for Benzydamine impurity synthesis sn-tin.com

Utilization in Agrochemical Synthesis

While direct evidence for the use of this compound in agrochemical synthesis is not prominently documented in available literature, the broader class of halogenated benzoic acid derivatives is significant in this industry. These compounds are often precursors to herbicides and pesticides. The functional groups present in this compound make it a plausible candidate for research and development in creating new agrochemicals, although specific examples are not currently published.

Intermediate for Functional Materials

The application of this compound as an intermediate extends to the field of material science. Its structural framework can be incorporated into larger systems to create materials with specific electronic or photophysical properties. While detailed research on this specific compound is emerging, related organic building blocks are used in the development of materials such as those for Organic Light Emitting Diodes (OLEDs). The potential for this compound to be used in creating novel functional materials is an active area of research.

Synthesis of Fine Chemicals and Specialty Materials

This compound is a valuable intermediate in the production of fine chemicals and specialty materials. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound serves as a key starting point. Its ability to undergo a variety of chemical reactions, such as substitution and condensation, allows for the creation of more complex, high-value molecules tailored for specific industrial uses.

Integration into Supramolecular Structures and Ligand Design

The field of supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. Research on analogous compounds provides insight into how this compound might behave. For example, the related compound Methyl 5-(2-bromo-acetyl)-2-propoxybenzoate has a largely planar structure. nih.gov In another similar molecule, Methyl 5-bromo-2-hydroxybenzoate (B13816698), O—H⋯O hydrogen bonds and weak aromatic π–π interactions dictate how the molecules assemble in the solid state, forming chains and layered structures. It is plausible that the ethoxy and ester groups of this compound could participate in similar, weaker C-H⋯O interactions, influencing its crystal packing and making it a candidate for designing specific solid-state architectures or as a component in the design of ligands for metal complexes.

Catalytic Applications and Catalysis Development

Methyl 5-bromo-2-ethoxybenzoate in Catalytic Cycle Design

The involvement of this compound in a catalytic cycle is best exemplified by the widely studied palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com The generalized mechanism for these transformations, such as the Suzuki-Miyaura or Mizoroki-Heck reactions, provides a clear framework for understanding the role of the substrate. harvard.edudiva-portal.org

Following oxidative addition, the next step depends on the specific reaction:

In a Suzuki-Miyaura coupling , a transmetalation step occurs, where an organoboron reagent (R-B(OR)₂) transfers its organic group to the palladium(II) center, displacing the bromide. This step is typically facilitated by a base. mdpi.comharvard.edu

In a Mizoroki-Heck reaction , the palladium(II) complex coordinates with an alkene, followed by migratory insertion of the alkene into the palladium-aryl bond. diva-portal.orgnih.gov

The final step of the cycle is reductive elimination , where the two organic fragments on the palladium(II) center couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle and facilitate another transformation. harvard.edudiva-portal.org Thus, this compound is a key starting material that initiates the cycle by providing the electrophilic carbon center for the crucial oxidative addition step.

Substrate in Metal-Catalyzed Organic Reactions

The carbon-bromine bond in this compound is the primary site of reactivity in metal-catalyzed reactions, making it a versatile substrate for constructing more complex molecular architectures.

Palladium catalysis represents the most powerful and versatile tool for the functionalization of aryl halides like this compound. researchgate.net Its applications span a wide range of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl compounds by coupling an aryl halide with an arylboronic acid. This compound can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. mdpi.comharvard.eduresearchgate.net

Mizoroki-Heck Reaction: This reaction couples aryl halides with alkenes to form substituted olefins. organic-chemistry.org this compound can react with alkenes like styrene (B11656) or acrylates, typically using a palladium acetate (B1210297) catalyst and a base, often under thermal or microwave conditions to accelerate the reaction. arkat-usa.org

Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group. This allows for the synthesis of esters, amides, and other carbonyl derivatives directly from this compound. nih.gov For example, reacting it with an alcohol and CO under palladium catalysis yields the corresponding benzoate (B1203000) ester.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. While not as commonly cited for this specific substrate in the search results, related rhodium-catalyzed systems using N-heterocyclic carbene (NHC) ligands have proven effective for the amination of various aryl bromides with high functional group tolerance. organic-chemistry.org

Below is a representative table of conditions for a Suzuki-Miyaura coupling reaction using an aryl bromide substrate like this compound.

ParameterConditionReference
CatalystPd(OAc)₂ or Pd₂(dba)₃ researchgate.net
LigandSPhos or other bulky phosphines researchgate.net
BaseK₃PO₄ or K₂CO₃ mdpi.comresearchgate.net
SolventToluene, Dioxane, or DMF mdpi.comresearchgate.net
Temperature60-120 °C mdpi.comresearchgate.net
Coupling PartnerArylboronic Acid harvard.edu

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations of aryl halides. The classic Ullmann condensation, for instance, uses copper to couple aryl halides with alcohols, amines, and thiols. More recently, copper catalysis has been employed in a variety of novel reactions. For instance, studies on related compounds have shown that copper catalysts can achieve selective C-H bromination or difluoromethylation of aromatic systems, using reagents like ethyl bromodifluoroacetate. nih.gov In some of these transformations, the reaction pathway can be switched between bromination and difluoromethylation by choosing either a cupric (Cu(II)) or cuprous (Cu(I)) catalyst, respectively. nih.gov While direct copper-catalyzed cross-coupling examples for this compound were not prominent in the search results, the field's progress suggests its potential as a substrate in such systems, which often proceed through radical pathways. mdpi.com

Modern synthetic methods are increasingly turning to photocatalysis and organocatalysis to achieve novel reactivity under mild conditions.

Photocatalysis: Visible-light photoredox catalysis can activate the carbon-bromine bond of this compound. In a typical system, a photocatalyst, such as a ruthenium or iridium complex, absorbs light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with the aryl bromide. This process can generate a highly reactive aryl radical from this compound, which can then be trapped by a suitable reaction partner to form a new bond. This approach avoids the use of stoichiometric organometallic reagents and often proceeds at room temperature. researchgate.net

Organocatalysis: While less focused on activating the C-Br bond, organocatalysis offers powerful methods for other transformations. For example, diethylaminosulfur trifluoride (DAST) has been used as an organocatalyst for the direct formation of amides from carboxylic acids and amines under ambient conditions. acs.org While this involves a different functional group, it highlights the trend towards metal-free catalytic strategies.

Mechanistic Insights into Catalytic Activation and Deactivation

A deep understanding of the catalytic mechanism is crucial for optimizing reaction conditions and catalyst performance. Studies on the palladium-catalyzed formylation of aryl bromides provide significant insights into the activation and deactivation pathways relevant to substrates like this compound. acs.orgacs.org

Development of Novel Catalytic Systems for Benzoate Transformations

The field of catalysis is continuously evolving, with a focus on creating more active, selective, and sustainable systems. For transformations involving benzoates and other aryl halides, several innovative approaches are being pursued.

One major area of development is in heterogeneous and supported catalysis. By immobilizing palladium nanoparticles or complexes on supports like polymers or silicon nanowire arrays, highly active and reusable catalysts can be created. nih.gov These systems are particularly advantageous for flow chemistry, where catalytic membrane-installed microflow reactors can achieve extremely high efficiency and throughput, with reaction times reduced to mere seconds. nih.gov

Another frontier is the development of multimetallic catalytic systems. Researchers have shown that combining two different metal catalysts, such as nickel and palladium, can enable previously difficult transformations. A cooperative Ni/Pd system was developed for the cross-Ullman coupling of aryl bromides with aryl triflates, where each catalyst selectively activates one of the coupling partners. nih.gov

Furthermore, there is a significant push towards using non-precious metals as cost-effective and sustainable alternatives to palladium. Research institutions are focused on the tailor-made development of these catalysts, combining synthesis, testing, and advanced characterization to understand structure-activity relationships and design optimal catalytic systems for specific industrial processes. fraunhofer.de

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering profound insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for probing the structure of methyl 5-bromo-2-ethoxybenzoate. The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl ester protons are observed. The aromatic protons typically appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The ethoxy group protons manifest as a quartet and a triplet, characteristic of an ethyl group, while the methyl ester protons appear as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the ethoxy and methyl ester groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. For instance, the carbon atom bonded to the bromine atom will exhibit a characteristic chemical shift.

A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, providing a robust confirmation of the compound's structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.6 - 7.0 m -
-OCH₂CH₃ 4.1 - 4.3 q ~7.0
-OCH₃ ~3.8 s -

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=O ~165
Aromatic C-O ~158
Aromatic C-H 135 - 115
Aromatic C-Br ~115
Aromatic C-COOCH₃ ~123
-OCH₂CH₃ ~65
-OCH₃ ~52

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this technique would show a clear correlation between the quartet and triplet of the ethoxy group, confirming their connectivity. It would also help in deciphering the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the singlet of the methyl ester in the ¹H NMR spectrum will correlate with the corresponding methyl carbon in the ¹³C NMR spectrum.

Correlations from the methyl ester protons to the carbonyl carbon.

Correlations from the ethoxy protons to the aromatic carbon bearing the ethoxy group.

Correlations between the aromatic protons and their neighboring carbon atoms, which helps to definitively establish the substitution pattern on the benzene ring. mdpi.com

The collective data from these 2D NMR experiments provides irrefutable evidence for the structure of this compound. mdpi.com

While specific in situ NMR studies for the synthesis of this compound are not extensively documented in readily available literature, this technique is a powerful method for monitoring the progress of chemical reactions in real-time. acs.org By setting up a reaction directly within an NMR tube, chemists can observe the disappearance of starting material signals and the appearance of product signals over time. This allows for the optimization of reaction conditions, such as temperature and reaction time, and can provide mechanistic insights by identifying reaction intermediates. For the synthesis of this compound, in situ NMR could be used to monitor the esterification of 5-bromo-2-ethoxybenzoic acid or the ethoxylation of a suitable precursor, providing valuable kinetic and mechanistic data.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. acs.org For this compound (C₁₀H₁₁BrO₃), HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for C₁₀H₁₁BrO₃, providing strong evidence for the correct molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the ethoxy group (-OCH₂CH₃).

Cleavage of the ester group, leading to the formation of a benzoyl cation derivative.

Loss of a bromine radical.

The analysis of these fragment ions helps to piece together the structure of the molecule, corroborating the data obtained from NMR spectroscopy. rsc.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-bromo-2-ethoxybenzoic acid
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate
Methyl 5-bromo-1,4-benzodioxane-2-carboxylate
3-bromocatechol

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a sample. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and structure through fragmentation patterns.

When subjected to electron impact ionization in a mass spectrometer, this compound will generate a molecular ion peak (M+). Due to the presence of a bromine atom, a characteristic M+2 peak, with an intensity almost equal to the M+ peak, will be observed, corresponding to the ⁸¹Br isotope. miamioh.edu

The fragmentation of the molecular ion is influenced by the functional groups present. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of the ethoxy group (-OC₂H₅): This would result in a significant fragment ion.

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of the methoxy radical. libretexts.org

Cleavage of the bromine atom (-Br): This would lead to a fragment ion with a mass 79 or 81 units less than the molecular ion. miamioh.edu

Decarboxylation: Loss of the entire ester group as COOCH₃.

The relative abundance of these fragment ions provides a unique fingerprint for the molecule, allowing for its unambiguous identification.

Table 1: Predicted Key Mass Fragments for this compound

Fragment Ion Description
[M]+ Molecular ion
[M+2]+ Isotopic peak due to ⁸¹Br
[M-29]+ Loss of an ethyl group
[M-31]+ Loss of a methoxy group
[M-45]+ Loss of an ethoxy group

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characteristic of the functional groups present in the compound. For this compound, the key vibrational modes are associated with the ester, ether, aromatic ring, and the carbon-bromine bond. chemicalbook.comchemicalbook.com

Key Vibrational Frequencies:

C=O Stretch (Ester): A strong absorption band is expected in the IR spectrum around 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum. nist.gov

C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations are anticipated. The ester C-O stretch will appear in the region of 1250-1300 cm⁻¹, while the aryl-alkyl ether C-O-C stretch will show bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: The benzene ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These will appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the ethoxy and methyl groups will show stretching vibrations in the 2850-2980 cm⁻¹ range.

C-Br Stretch: A weak to medium absorption is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C=C and C-Br bonds.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch 1720-1740
Ester C-O Stretch 1250-1300
Ether Asymmetric C-O-C Stretch 1200-1250
Ether Symmetric C-O-C Stretch 1020-1075
Aromatic Ring C=C Stretch 1450-1600
Aromatic Ring C-H Stretch >3000
Alkyl Groups C-H Stretch 2850-2980

X-ray Crystallography for Solid-State Structural Determination

For Methyl 5-bromo-2-hydroxybenzoate (B13816698), the crystal system is monoclinic with the space group P2₁/a. researchgate.net The molecule is nearly planar. researchgate.netresearchgate.net In the crystal structure, molecules are linked by hydrogen bonds. researchgate.netresearchgate.net

Table 3: Crystallographic Data for the Related Compound Methyl 5-bromo-2-hydroxybenzoate researchgate.netresearchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 3.9829 (8)
b (Å) 9.0950 (19)
c (Å) 12.122 (3)
β (°) 95.162 (9)
V (ų) 437.33 (17)

Advanced Chromatographic Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point for analysis.

For enhanced detection, particularly at low concentrations, derivatization can be employed. While this compound already possesses a UV-active chromophore (the substituted benzene ring), derivatization can be used to introduce a fluorescent tag, significantly increasing sensitivity. Derivatization is more commonly applied to the parent carboxylic acid before esterification. nih.govnih.gov For instance, a fluorescent derivatizing agent could be reacted with the corresponding 5-bromo-2-ethoxybenzoic acid.

Gas Chromatography (GC) is an excellent method for assessing the purity of this compound, provided it is sufficiently volatile and thermally stable. vernier.com The technique can effectively separate the target compound from volatile impurities and starting materials. youtube.com

Furthermore, GC is particularly powerful for the separation and analysis of isomers. rsc.orgresearchgate.net Different isomers of bromo-ethoxy-methylbenzoate would likely have slightly different boiling points and polarities, leading to different retention times on a GC column. vernier.com By using a high-resolution capillary column and optimizing the temperature program, baseline separation of isomeric impurities can often be achieved, allowing for their quantification. rsc.orguta.edu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

A thorough search of scientific literature did not yield specific Density Functional Theory (DFT) studies for Methyl 5-bromo-2-ethoxybenzoate. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. Through DFT calculations, researchers can determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties.

For related compounds, such as methyl benzoate (B1203000), DFT calculations have been employed to determine equilibrium geometry and vibrational frequencies. bldpharm.combldpharm.com These studies typically use basis sets like 6-311+G(d,p) to achieve a high level of accuracy. bldpharm.combldpharm.com However, specific geometric parameters and electronic structure data for this compound from DFT calculations are not available in the reviewed literature.

There are no specific Frontier Molecular Orbital (HOMO/LUMO) analyses for this compound found in the surveyed literature. This type of analysis is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. For various aromatic esters, HOMO-LUMO analysis has been used to predict their chemical behavior and to correlate with other properties in QSAR studies. nih.gov

Specific electrostatic potential maps for this compound are not available in the public domain. An electrostatic potential map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The map is colored to show regions of negative potential (typically in red), which are rich in electrons, and regions of positive potential (typically in blue), which are electron-poor.

Reaction Mechanism Elucidation through Computational Modeling

No studies were found that specifically elucidate the reaction mechanisms of this compound using computational modeling. Such studies would involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to understand the pathways and kinetics of chemical transformations.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectral data may exist in commercial or private databases, published studies correlating predicted spectroscopic properties of this compound with experimental data are not found. Computational methods, often integrated with DFT, can predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. For the related compound methyl benzoate, for instance, theoretical calculations have been used to assign vibrational modes in its IR and Raman spectra. bldpharm.combldpharm.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the reactivity of this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models use molecular descriptors, which can be derived from computational chemistry, to predict the activity of new compounds. QSAR studies have been conducted on various aromatic esters to predict properties like insecticidal activity or binding affinity to transporters. nih.govresearchgate.net These studies often use descriptors related to electronic properties (like HOMO/LUMO energies) and steric factors. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformer Analysis

No specific molecular dynamics (MD) simulations or conformer analyses for this compound have been published. MD simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes, molecular motion, and interactions with other molecules. Conformer analysis, often a precursor to MD simulations, involves identifying the stable conformations of a molecule and their relative energies. Such studies have been performed on substituted benzoates to understand their dynamic behavior in different environments. researchgate.net

Q & A

Basic: What are the standard synthetic routes for Methyl 5-bromo-2-ethoxybenzoate, and what reaction conditions are typically employed?

Methodological Answer:
this compound can be synthesized via sequential functionalization of a benzoate scaffold. A common approach involves:

Ethoxylation : Introducing the ethoxy group at the ortho position through nucleophilic substitution of a hydroxyl or halogen precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Bromination : Electrophilic bromination at the para position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ in dichloromethane at 0–25°C) .

Esterification : Methylation of the carboxylic acid intermediate using methanol and H₂SO₄ or DCC/DMAP coupling .

Key Reaction Conditions Table:

StepReagents/ConditionsTemperatureYield Range
EthoxylationK₂CO₃, DMF, ethyl bromide80°C70–85%
BrominationBr₂, AlCl₃, CH₂Cl₂0–25°C60–75%
EsterificationCH₃OH, H₂SO₄Reflux85–90%

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, ethoxy CH₂ at δ 1.3–1.5 ppm, and methyl ester at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrO₃: calc. 265.99, observed 265.98) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
  • First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can competing side reactions during bromination be minimized?

Methodological Answer:
Competing meta-bromination or over-bromination can occur due to electron-donating groups (e.g., ethoxy). Mitigation strategies include:

Temperature Control : Slow addition of Br₂ at 0°C to favor para-selectivity via kinetic control .

Catalyst Optimization : Use FeBr₃ instead of AlCl₃ for milder activation .

Protecting Groups : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups pre-ethoxylation) .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with bromination rates .

Advanced: How can X-ray crystallography resolve the crystal structure of this compound?

Methodological Answer:

Crystal Growth : Slow evaporation of CH₂Cl₂/MeOH (7:3 v/v) yields suitable single crystals .

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

Software Tools :

  • SHELXL : Refinement of atomic coordinates and thermal parameters .
  • ORTEP-3 : Visualization of thermal ellipsoids and intermolecular interactions (e.g., C-H···O weak hydrogen bonds) .

Crystallography Parameters Table:

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=7.21, b=12.85, c=15.30
R-factor<0.07

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions in enzyme inhibition or cytotoxicity data may arise from:

Assay Variability : Standardize protocols (e.g., fixed pH, incubation time) .

Structural Analogues : Compare activity of derivatives (e.g., replacing Br with Cl or CF₃) to identify SAR trends .

Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDE5) and validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-ethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.